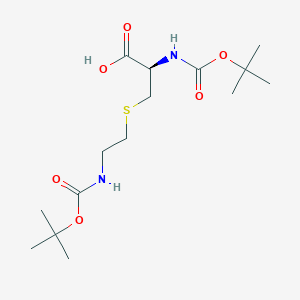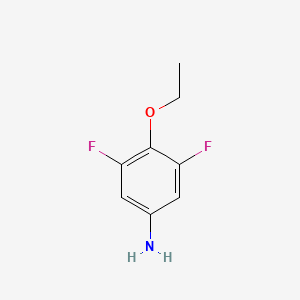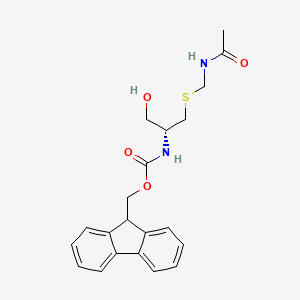
fmoc-Cysteinol(acm)
Overview
Description
Fmoc-Cysteinol(acm) is a chemical compound with the empirical formula C21H22N2O5S . It is used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis . The side-chain Acm group is stable to trifluoroacetic acid (TFA) but can be removed with Hg(II) or Ag(I) to give cysteinyl peptides, or oxidatively with Tl(III) or I2 to generate cystinyl peptides .
Synthesis Analysis
Fmoc-Cysteinol(acm) is synthesized using Fmoc solid-phase peptide synthesis . The choice of the most appropriate sulfhydryl protecting group is crucial as a poor choice can lead to difficulties during synthesis or subsequent disulfide bond formation . For routine synthesis of cysteinyl peptide containing free thiol groups, the trityl group is recommended as it is labile to TFA and is therefore removed during the normal cleavage procedure .
Molecular Structure Analysis
The fmoc-Cysteinol(acm) molecule contains a total of 54 bonds. There are 30 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
The side-chain Acm group is stable to TFA but can be removed with Hg(II) or Ag(I) to give cysteinyl peptides, or oxidatively with Tl(III) or I2 to generate cystinyl peptides . The selection of protecting groups for selective disulfide is less straightforward and finding the optimal combination may take extensive experimentation .
Physical And Chemical Properties Analysis
Fmoc-Cysteinol(acm) has a molecular weight of 414.5 g/mol . It is a powder form substance . The melting point is 147-150 °C .
Scientific Research Applications
1. Application in Peptide and Protein Science
- Summary of Application : Fmoc-Cysteinol(acm) is used in the synthesis of peptides and proteins. The cysteine thiol group’s protecting group chemistry has enabled a vast array of peptide and protein chemistry over the last several decades . Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
- Results or Outcomes : The outcomes of these applications are the successful synthesis of complex disulfide-rich peptides and semisynthesis of proteins .
2. Application in Automated Fmoc-based Synthesis
- Summary of Application : Fmoc-Cysteinol(acm) is used in the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . This methodology enables access to peptide thioester surrogates .
- Results or Outcomes : The outcome of this application is the successful synthesis of peptide thioester surrogates .
Safety And Hazards
Future Directions
The future directions of Fmoc-Cysteinol(acm) are likely to continue in the field of peptide synthesis, particularly in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . As our understanding of peptide and protein chemistry continues to grow, so too will the applications and methodologies associated with Fmoc-Cysteinol(acm) .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-(acetamidomethylsulfanyl)-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14(25)22-13-28-12-15(10-24)23-21(26)27-11-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,24H,10-13H2,1H3,(H,22,25)(H,23,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFFSHOJZXAWJQ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
fmoc-Cysteinol(acm) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



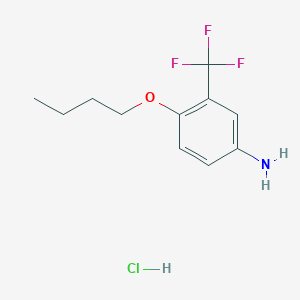
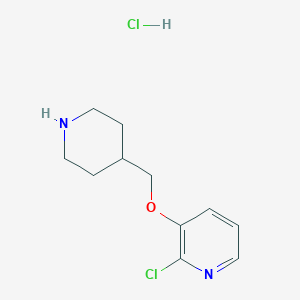
![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)
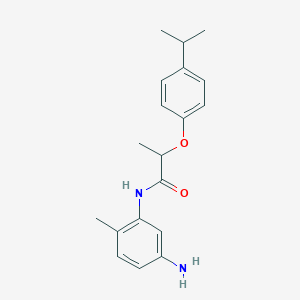
![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)
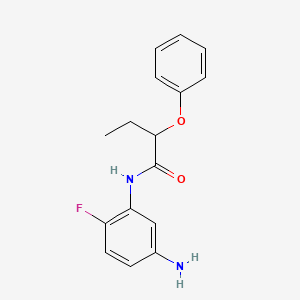
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)
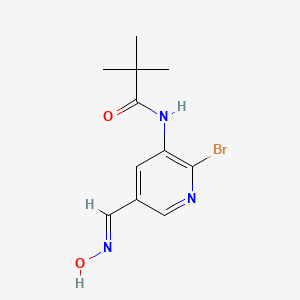
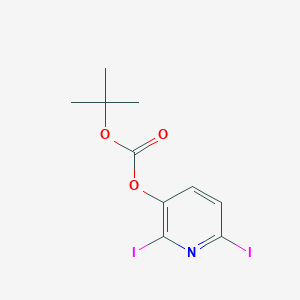
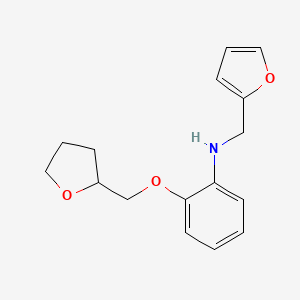
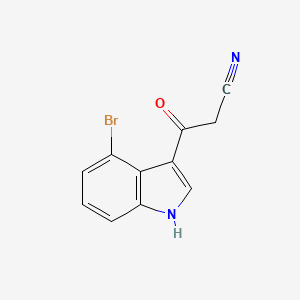
![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)
